molecular formula C18H16ClN3OS2 B2870754 (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897471-50-0

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2870754
CAS No.: 897471-50-0
M. Wt: 389.92
InChI Key: YWANYNSWDHNYEM-GQCTYLIASA-N
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Description

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step procedures. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-1,3-benzothiazole. This intermediate is then reacted with 1-(2-thienyl)-3-propen-1-one in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure suggests it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is unique due to its combination of a benzothiazole ring with a piperazine moiety and a thienyl group. This unique structure contributes to its potential biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-13-3-5-15-16(12-13)25-18(20-15)22-9-7-21(8-10-22)17(23)6-4-14-2-1-11-24-14/h1-6,11-12H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANYNSWDHNYEM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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